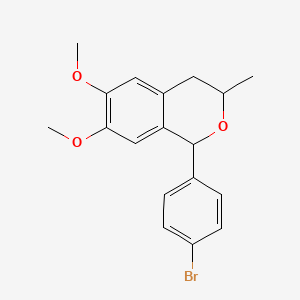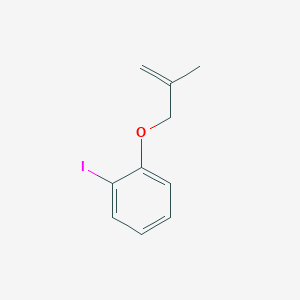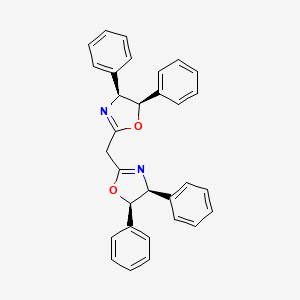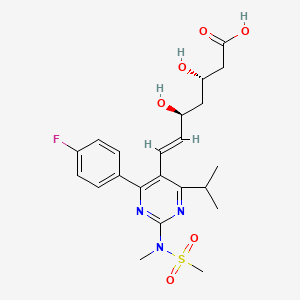
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H5F3O5S . It has a molecular weight of 246.161 . This compound is also known by other names such as “Methanesulfonic acid, 1,1,1-trifluoro-, 2,5-dihydro-4-methyl-5-oxo-3-furanyl ester” and "4-Methyl-5-oxo-2,5-dihydro-3-furanyl trifluoromethanesulfonate" .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 319.7±42.0 °C at 760 mmHg . The flash point is 147.2±27.9 °C . The exact mass is 245.980972 . The LogP value is 0.78 , and the vapour pressure is 0.0±0.7 mmHg at 25°C . The index of refraction is 1.453 .Aplicaciones Científicas De Investigación
1. Synthesis of Homochiral Tetrahydrofurans
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate can be utilized in the synthesis of homochiral tetrahydrofurans. Wheatley et al. (1993) demonstrated that treating triflates of 1,4- or 1,5-lactones with acid in methanol yields methyl tetrahydrofuran-α-carboxylates, showcasing the compound's utility in creating diverse tetrahydrofurans (Wheatley et al., 1993).
2. Alkylation in Superacidic Media
Molnár et al. (2003) explored the catalytic capabilities of superacidic trifluoromethanesulfonic acid in the alkylation of benzene with cyclic ethers, including oxolanes such as tetrahydrofuran. This process results in the formation of phenyl-substituted compounds and bicyclic compounds, demonstrating the compound's role in complex chemical syntheses (Molnár et al., 2003).
3. Reactivity with Oxo Ligands
Bélanger and Beauchamp (1997) studied the reactivity of oxo ligands in the ReO(2)L(4) complex, using methyl trifluoromethanesulfonate. Their findings contribute to the understanding of the reactivity and potential applications of this compound in complex inorganic chemistry (Bélanger & Beauchamp, 1997).
4. Gas Phase Structure Analysis
Trautner et al. (1999) investigated the molecular structure of methyl trifluoromethanesulfonate, which is closely related to this compound. This study provides insights into the conformational properties of covalent sulfonates, relevant to understanding the structural dynamics of similar compounds (Trautner et al., 1999).
5. Application in Cationic Cyclisations
Haskins and Knight (2002) demonstrated the use of trifluoromethanesulfonic acid as a catalyst in cationic cyclisations of homoallylic sulfonamides to produce pyrrolidines. This indicates its potential role in facilitating complex organic reactions, highlighting the versatility of compounds like this compound (Haskins & Knight, 2002).
Propiedades
IUPAC Name |
(4-methyl-5-oxo-2H-furan-3-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O5S/c1-3-4(2-13-5(3)10)14-15(11,12)6(7,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKUXKIJXNAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COC1=O)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)




![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)


